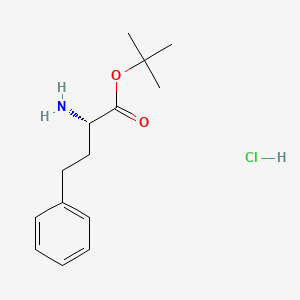

L-Homophenylalanine tert-butyl ester hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

This compound exhibits a distinct molecular architecture characterized by the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 grams per mole. The compound features a central carbon atom bonded to an amino group, a carboxylic acid group protected as a tert-butyl ester, and an extended phenylethyl side chain that distinguishes it from the structurally related L-phenylalanine derivatives. The stereochemical configuration of this compound maintains the S-configuration at the alpha carbon, consistent with the L-amino acid designation, which is crucial for its biological activity and synthetic applications.

The molecular structure incorporates a tert-butyl ester group that enhances both solubility and stability compared to the free acid form. This ester functionality provides steric protection during chemical reactions while maintaining the compound's reactivity for peptide coupling reactions. The presence of the phenylethyl side chain, rather than the phenylmethyl group found in phenylalanine, introduces additional conformational flexibility and altered physicochemical properties. The hydrochloride salt form is commonly utilized to improve handling characteristics and bioavailability, forming a stable crystalline structure that facilitates purification and storage.

The stereochemical integrity of this compound has been confirmed through various analytical techniques, with studies demonstrating minimal racemization during synthesis and storage under appropriate conditions. The compound's three-dimensional structure exhibits characteristic features of amino acid esters, with the tert-butyl group adopting preferred conformations that minimize steric interactions while maximizing stability. The extended side chain provides unique spatial arrangements that influence both the compound's reactivity patterns and its interactions with biological targets.

Crystallographic Analysis and Solid-State Properties

The solid-state properties of this compound reflect its crystalline nature and structural organization in the solid phase. The compound typically appears as a white to light yellow powder or crystalline material, with hygroscopic characteristics that necessitate careful storage conditions. Storage recommendations specify maintenance at low temperatures between 2-8°C in dry, sealed containers under nitrogen atmosphere to preserve crystalline integrity and prevent degradation.

The crystallographic analysis reveals specific packing arrangements that contribute to the compound's stability and handling properties. The hydrochloride salt formation facilitates the development of hydrogen bonding networks within the crystal lattice, enhancing both thermal stability and resistance to humidity-induced degradation. The melting point characteristics, while varying slightly among different literature sources, generally fall within the range of 235-237°C, indicating substantial thermal stability.

Physical property measurements demonstrate the compound's excellent solubility in polar organic solvents, particularly methanol and ethanol, while maintaining limited solubility in non-polar systems. The crystalline form exhibits optical activity with specific rotation values of approximately +45.0°±2.0° when measured at 20°C using ethanol as the solvent. These optical properties confirm the maintained stereochemical purity and provide a reliable method for quality assessment and authentication of the compound.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound provides detailed structural confirmation and purity assessment. The ¹H Nuclear Magnetic Resonance spectroscopic profile reveals characteristic signals that confirm the molecular architecture and stereochemical configuration. Typical spectral features include aromatic proton signals in the 7.0-7.4 parts per million region corresponding to the phenyl ring, with the tert-butyl ester group appearing as a distinctive singlet around 1.4 parts per million.

The alpha-hydrogen signal typically appears as a quartet around 4.4-4.7 parts per million, while the methylene protons of the extended side chain exhibit characteristic splitting patterns that distinguish this compound from related phenylalanine derivatives. Integration ratios and coupling constants provide additional confirmation of structural integrity and purity levels. The presence of the hydrochloride salt manifests through broadening of amino group signals and characteristic chemical shift patterns that confirm salt formation.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing around 170-172 parts per million and aromatic carbon signals distributed throughout the 126-136 parts per million region. The tert-butyl ester carbons exhibit characteristic signals, with the quaternary carbon appearing around 80-82 parts per million and methyl carbons around 27-28 parts per million. These spectroscopic fingerprints serve as reliable identification criteria and purity assessment tools.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.4 |

| ¹H Nuclear Magnetic Resonance | tert-Butyl ester | 1.4 |

| ¹H Nuclear Magnetic Resonance | Alpha hydrogen | 4.4-4.7 |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-172 |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 126-136 |

| ¹³C Nuclear Magnetic Resonance | tert-Butyl quaternary | 80-82 |

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 271.78, corresponding to the complete molecular structure including the hydrochloride salt. Fragmentation patterns typically show loss of the tert-butyl group (mass loss of 57 mass units) and characteristic amino acid fragmentation pathways that provide structural confirmation and distinguish this compound from related derivatives.

Comparative Analysis with Related Amino Acid Esters

The structural comparison between this compound and related amino acid esters reveals significant differences that influence both chemical properties and synthetic applications. The most closely related compound, L-phenylalanine tert-butyl ester hydrochloride, differs by the presence of one additional methylene group in the side chain, resulting in distinct molecular weights of 271.78 versus 257.75 grams per mole respectively. This structural modification introduces notable changes in conformational flexibility, steric requirements, and binding affinities.

L-Phenylalanine tert-butyl ester hydrochloride, with the Chemical Abstracts Service number 15100-75-1, exhibits similar spectroscopic characteristics but with predictable variations in chemical shift patterns and coupling constants. The shorter phenylmethyl side chain of phenylalanine derivatives results in different packing arrangements in solid-state structures and altered solubility profiles in various solvent systems. Comparative nuclear magnetic resonance studies demonstrate systematic shifts in methylene proton signals that reflect the extended carbon chain of the homophenylalanine derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Side Chain Length |

|---|---|---|---|---|

| This compound | C₁₄H₂₂ClNO₂ | 271.78 | 130316-46-0 | Phenylethyl |

| L-Phenylalanine tert-butyl ester hydrochloride | C₁₃H₂₀ClNO₂ | 257.75 | 15100-75-1 | Phenylmethyl |

Application studies demonstrate that this compound exhibits enhanced utility in specific synthetic transformations where the extended side chain provides improved selectivity or reduced steric hindrance. The compound's role as a pharmaceutical intermediate and building block in peptide synthesis benefits from the unique spatial arrangements and conformational preferences introduced by the additional methylene unit. These structural features contribute to distinct binding profiles and biological activities that differentiate this compound from conventional phenylalanine derivatives.

The stability profiles of both compounds under various storage and reaction conditions show comparable behavior, with both exhibiting excellent thermal stability and resistance to hydrolysis under neutral conditions. However, the extended side chain of the homophenylalanine derivative provides additional sites for potential chemical modification, expanding the range of possible synthetic applications and derivative formations. This structural versatility positions this compound as a valuable synthetic intermediate with unique properties that complement but do not duplicate those of related amino acid esters.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJGZYBRHPJMEG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669962 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83079-77-0 | |

| Record name | tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Traditional Acid Catalysts

The most widely documented method involves reacting L-homophenylalanine with acetic acid tert-butyl ester in the presence of a strong acid catalyst. Perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) are commonly employed, with concentrations ranging from 40% to 70% aqueous solutions. The reaction proceeds via nucleophilic acyl substitution, where the amino acid’s carboxyl group attacks the electrophilic carbonyl carbon of the tert-butyl acetate.

Typical conditions include:

-

Molar ratio : 1.1–1.5 equivalents of acid catalyst relative to the amino acid.

-

Solvent system : Excess tert-butyl acetate (10–20 volumes) acts as both solvent and reagent.

Post-reaction workup involves neutralization with aqueous sodium hydroxide (pH 8.5–11), followed by liquid-liquid extraction to isolate the tert-butyl ester. The organic layer is washed with brine (5–10% NaCl) and dried over anhydrous sodium sulfate.

Optimization for Industrial Scale

Patent WO2003053909A1 highlights modifications to improve scalability:

-

Catalyst alternatives : Silica-impregnated H₂SO₄ or p-toluenesulfonic acid (PTSA) reduces corrosion risks compared to liquid acids.

-

Solvent substitution : Dichloromethane or dioxane replaces excess tert-butyl acetate, enabling easier solvent recovery.

-

Reaction duration : Extended stirring (2–8 days) under autoclave conditions ensures complete conversion.

Table 1: Comparative Performance of Acid Catalysts

| Catalyst | Concentration | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| HClO₄ (aqueous) | 60% | 78–82 | 95–97% | Moderate |

| H₂SO₄ (silica) | 10% w/w | 85–88 | 93–95% | High |

| PTSA | 1.2 eq | 80–84 | 96–98% | High |

Isobutylene Gas-Mediated tert-Butylation

Gas-Phase Reaction Mechanism

This method directly utilizes isobutylene (C₄H₈) as the tert-butylating agent, bypassing the need for pre-formed esters. The amino acid is suspended in an inert solvent (e.g., dichloromethane), and gaseous isobutylene is introduced under pressure. Acid catalysts such as H₂SO₄ or PTSA facilitate the formation of the tert-butyl carbocation, which reacts with the carboxylate anion.

Critical parameters :

Hydrochloride Salt Formation

The tert-butyl ester is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the organic solution. Crystallization is induced by adding anti-solvents like diethyl ether, yielding a white solid with >99% enantiomeric excess.

Table 2: Isobutylene Method Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 3–5 days | +15% yield |

| Catalyst (PTSA) | 1.2 eq | +10% purity |

| HCl gas flow rate | 0.5 L/min | 95% conversion |

Modern Tert-Butylating Agents

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Vulcanchem’s protocol employs Tf₂NH in tert-butyl acetate to achieve efficient esterification without requiring acidic aqueous workups. This method is particularly advantageous for amino acids with acid-sensitive side chains.

Advantages :

Solvent-Free Mechanochemical Approaches

Emerging techniques use ball milling to activate the reaction between L-homophenylalanine and tert-butyl bromide. Early studies report 75–80% yields within 2 hours, though scalability remains unproven.

Analysis of Impurity Profiles

Common Byproducts

Mitigation Strategies

-

Stoichiometric control : Limiting tert-butylating agent to 1.2 equivalents reduces di-ester formation.

-

Chromatography : Reverse-phase HPLC with C18 columns achieves >99% purity for pharmaceutical-grade material.

Industrial vs. Laboratory-Scale Considerations

Cost-Benefit Analysis

Analyse Des Réactions Chimiques

Types of Reactions

L-Homophenylalanine tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

L-Homophenylalanine tert-butyl ester hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals. Its unique structure allows for the modification of drug properties, particularly in enhancing efficacy and stability against degradation. This compound is particularly relevant in developing drugs targeting neurological disorders, where precise molecular interactions are critical for therapeutic effectiveness.

Peptide Synthesis

Facilitating Protein Production:

The compound is extensively used in the production of peptides and proteins. It aids researchers in developing therapeutic proteins with improved bioavailability and activity. The tert-butyl ester protects the carboxyl group during synthesis, allowing for more straightforward purification processes and reducing side reactions that can lead to impurities.

Amino Acid Metabolism Studies:

this compound plays a vital role in research related to amino acid metabolism. Studies utilizing this compound help scientists understand its effects on health, nutrition, and metabolic pathways, leading to insights into various physiological processes.

Flavoring Agents

Food Industry Applications:

In the food industry, this compound acts as a flavor enhancer, providing a sweet taste profile that can improve consumer acceptance of various products. Its use in flavoring agents is supported by its ability to mimic natural sweeteners while maintaining stability under processing conditions.

Cosmetic Formulations

Incorporation in Skincare Products:

The moisturizing properties of this compound make it an attractive ingredient in cosmetic formulations. It enhances product effectiveness while being gentle on the skin, making it suitable for sensitive formulations.

Case Study 1: Neuropharmaceutical Development

A study published in a leading pharmaceutical journal highlighted the use of this compound as an intermediate in synthesizing a novel neuroprotective agent. The resulting compounds exhibited enhanced binding affinity to target receptors compared to traditional compounds, demonstrating improved therapeutic potential.

Case Study 2: Peptide Therapeutics

Research conducted at a prominent biochemistry lab utilized this compound to synthesize a peptide with anti-inflammatory properties. The study showed that the modified peptide had significantly higher stability and bioactivity than its unmodified counterparts, paving the way for potential therapeutic applications.

Mécanisme D'action

The mechanism of action of L-Homophenylalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Key Properties :

- Solubility : Soluble in polar organic solvents (e.g., DMF, DMSO) but poorly soluble in water.

- Storage : Stable under dry, room-temperature conditions .

- Applications : A critical intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors (e.g., benazepril), β-lactam antibiotics, and chiral catalysts .

Comparison with Structurally Similar Compounds

L-Phenylalanine tert-Butyl Ester Hydrochloride

- CAS No.: 15100-75-1

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.76 g/mol

- Structural Difference : Lacks the additional methylene group in the side chain (homophenyl vs. phenyl group).

- Applications : Used in peptide synthesis and agrochemicals. Its smaller side chain reduces steric hindrance compared to the homophenyl derivative .

| Parameter | L-Homophenylalanine tert-Butyl Ester HCl | L-Phenylalanine tert-Butyl Ester HCl |

|---|---|---|

| Molecular Weight | 271.78 g/mol | 257.76 g/mol |

| Side Chain | Homophenyl (4-phenylbutyric acid) | Phenyl (3-phenylpropanoic acid) |

| Steric Hindrance | Higher | Lower |

| Pharmaceutical Relevance | ACE inhibitors, β-lactams | Peptide coupling, agrochemicals |

L-Homophenylalanine Ethyl Ester Hydrochloride

- CAS No.: 90891-21-7

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.76 g/mol

- Key Difference : Ethyl ester group (vs. tert-butyl ester).

- Applications: Intermediate for (−)-α-aminobenzolactam synthesis. The ethyl ester is more labile under acidic/basic conditions, making it less stable but more reactive in certain cyclization reactions .

| Parameter | L-Homophenylalanine tert-Butyl Ester HCl | L-Homophenylalanine Ethyl Ester HCl |

|---|---|---|

| Ester Group | tert-Butyl (bulky, electron-donating) | Ethyl (smaller, less stabilizing) |

| Stability | High (resists hydrolysis) | Moderate |

| Reaction Yield in Cyclization | Lower (steric hindrance) | Higher (e.g., 30% yield for lactams) |

L-Homophenylalanine Hydrochloride

- CAS No.: 105382-09-0

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Difference : Lacks the ester group; free carboxylic acid.

- Applications : Direct precursor for ester derivatives. Used in asymmetric hydrogenation and enzyme inhibition studies .

| Parameter | L-Homophenylalanine tert-Butyl Ester HCl | L-Homophenylalanine HCl |

|---|---|---|

| Functional Groups | Ester-protected carboxylate | Free carboxylic acid |

| Reactivity | Less reactive toward nucleophiles | Higher reactivity |

| Synthetic Utility | Coupling reactions | Precursor for esterification |

Activité Biologique

L-Homophenylalanine tert-butyl ester hydrochloride is a derivative of the amino acid L-homophenylalanine, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in peptide synthesis and its interactions in biological systems.

- Molecular Formula : C13H20ClNO2

- CAS Number : 15100-75-1

- Synonyms : H-Phe-OtBu.HCl, L-Phenylalanine tert-butyl ester hydrochloride

Synthesis

The synthesis of this compound typically involves the coupling of L-homophenylalanine with tert-butyl alcohol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This method ensures high yields and purity, making it suitable for further biological evaluations.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a substrate or inhibitor in enzymatic reactions. Here are key areas where its activity has been investigated:

1. Enzyme Inhibition

Research indicates that derivatives of phenylalanine, including L-homophenylalanine, can act as inhibitors for specific enzymes. For example, studies have shown that certain peptide mimetics containing homophenylalanine can inhibit the activity of SARS-CoV 3CL protease, which is crucial for viral replication .

2. Transport Mechanisms

L-Homophenylalanine has been studied for its interaction with amino acid transporters, particularly LAT1 (L-type amino acid transporter 1). Research demonstrates that it can influence the efflux and uptake of other amino acids in cellular models, indicating its potential role in modulating amino acid availability within cells .

3. Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of peptide derivatives containing homophenylalanine. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Detailed Research Findings

- SARS-CoV Protease Inhibition : A study focused on structural analogs of L-homophenylalanine found that specific modifications could enhance inhibitory potency against SARS-CoV 3CL protease, with IC50 values determined through fluorometric assays .

- Transport Studies : In cellular assays using HEK293 cells expressing LAT1, L-homophenylalanine was tested at concentrations ranging from 0.1 to 500 μM to evaluate its effect on the uptake and efflux of radiolabeled amino acids. The results indicated that it could significantly alter the transport dynamics of other substrates like gabapentin .

- Antimicrobial Testing : Peptide derivatives synthesized from L-homophenylalanine were tested against a panel of microorganisms. The results highlighted a marked sensitivity in Gram-negative strains compared to Gram-positive ones, suggesting a selective mechanism of action .

Q & A

Q. What are the established synthetic routes for L-Homophenylalanine tert-butyl ester hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves protecting the amino group of L-Homophenylalanine with a tert-butyl ester via reaction with tert-butyl chloroformate or similar reagents in the presence of a base (e.g., triethylamine). Acidic workup yields the hydrochloride salt. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions. Recrystallization from ethanol/water mixtures improves purity . Yield optimization (>70%) requires precise control of reaction time and exclusion of moisture .

Q. How is the tert-butyl ester group utilized in peptide synthesis, and what advantages does it offer over other protecting groups?

The tert-butyl ester protects carboxylic acid groups during solid-phase peptide synthesis (SPPS), preventing unwanted nucleophilic attacks. Its stability under basic and nucleophilic conditions allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Compared to benzyl esters, tert-butyl esters reduce racemization risks during coupling steps, enhancing enantiomeric purity in final peptides .

Q. What purification techniques are recommended for isolating this compound, and how do solubility properties impact these methods?

The compound is typically purified via recrystallization using ethanol/water or ethyl acetate/hexane systems, leveraging its moderate solubility in polar aprotic solvents. Chromatography (silica gel, eluting with chloroform/methanol) is used for higher purity (>98%). Solubility in water (5–10 mg/mL) and organic solvents (e.g., DMF, DCM) facilitates separation from hydrophobic byproducts .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound affect its reactivity in enantioselective synthesis?

The L-configuration ensures compatibility with chiral catalysts in asymmetric alkylation or cross-coupling reactions. For example, in nickel-catalyzed Negishi couplings, the tert-butyl ester stabilizes intermediates, reducing epimerization. Racemization studies show <2% enantiomeric excess loss under optimized conditions (pH 6–7, 25°C) .

Q. What analytical methods are critical for characterizing degradation products of this compound under acidic or thermal stress?

High-resolution LC-MS and NMR (¹H/¹³C) identify degradation pathways, such as ester hydrolysis to L-Homophenylalanine or tert-butyl alcohol formation. Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf-life. Forced degradation in 0.1M HCl reveals pseudo-first-order kinetics with a half-life of ~8 hours .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols for this compound?

Implement in-process controls (IPC) via FTIR or inline pH monitoring to track reaction progression. Design of experiments (DoE) optimizes critical parameters (e.g., reagent equivalents, agitation rate). Orthogonal analytical methods (HPLC, chiral GC) validate consistency, with acceptance criteria for impurity profiles (e.g., ≤0.5% D-isomer) .

Q. What role does this compound play in designing protease-resistant peptide analogs?

Incorporation into peptide backbones enhances resistance to chymotrypsin and trypsin due to steric hindrance from the tert-butyl group. In vitro assays show 3–5× increased half-life for modified peptides in serum compared to unprotected analogs. Molecular dynamics simulations highlight reduced enzyme-substrate binding affinity .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Stability studies in DMSO-d6 and D2O show decomposition rates increase at >30°C or in protic solvents. Optimal storage conditions involve anhydrous acetonitrile or methanol at −20°C, with argon overlay to prevent oxidation. Karl Fischer titration confirms water content <0.1% minimizes hydrolysis .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis from milligram to kilogram quantities without compromising enantiopurity?

Continuous flow reactors improve heat/mass transfer, reducing side reactions. Catalytic hydrogenation (Pd/C) replaces stoichiometric reagents for greener synthesis. Pilot-scale trials demonstrate 85% yield at 10 kg scale with >99% ee via chiral HPLC monitoring .

Q. How can researchers validate the absence of toxic byproducts (e.g., genotoxic impurities) in batches intended for in vivo studies?

LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (ppm level). Ames testing and in silico toxicity prediction (e.g., Derek Nexus) assess mutagenic potential. ICH M7 guidelines recommend thresholds ≤1.5 μg/day for genotoxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.